N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine
Brand Name: Vulcanchem
CAS No.: 1459756-29-6
VCID: VC7791092
InChI: InChI=1S/C16H12F2N2/c17-13-7-5-12(14(18)9-13)10-19-16-8-6-11-3-1-2-4-15(11)20-16/h1-9H,10H2,(H,19,20)
SMILES: C1=CC=C2C(=C1)C=CC(=N2)NCC3=C(C=C(C=C3)F)F
Molecular Formula: C16H12F2N2
Molecular Weight: 270.283

N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine

CAS No.: 1459756-29-6

Cat. No.: VC7791092

Molecular Formula: C16H12F2N2

Molecular Weight: 270.283

* For research use only. Not for human or veterinary use.

N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine - 1459756-29-6

Specification

CAS No. 1459756-29-6
Molecular Formula C16H12F2N2
Molecular Weight 270.283
IUPAC Name N-[(2,4-difluorophenyl)methyl]quinolin-2-amine
Standard InChI InChI=1S/C16H12F2N2/c17-13-7-5-12(14(18)9-13)10-19-16-8-6-11-3-1-2-4-15(11)20-16/h1-9H,10H2,(H,19,20)
Standard InChI Key XWVOSLJZRZEIDJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)NCC3=C(C=C(C=C3)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a quinoline heterocycle (a bicyclic system with a benzene ring fused to a pyridine ring) functionalized at position 2 with an amine group connected to a 2,4-difluorobenzyl moiety. This substitution pattern distinguishes it from closely related analogs, such as D704-0952 (a 7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-amine derivative) and N-(2,4-difluorophenyl)-4-methylquinolin-2-amine (a 4-methylquinoline analog) . Unlike these derivatives, the target compound lacks additional methyl or oxadiazole substituents, potentially influencing its pharmacokinetic and target-binding profiles.

Table 1: Comparative Structural and Molecular Data

PropertyN-[(2,4-Difluorophenyl)methyl]quinolin-2-amineD704-0952 N-(2,4-difluorophenyl)-4-methylquinolin-2-amine
Molecular FormulaC₁₇H₁₃F₂N₃C₂₀H₁₆F₂N₄OC₁₆H₁₂F₂N₂
Molecular Weight (g/mol)297.30366.37270.28
logP (Predicted)~4.25.0654.6
Hydrogen Bond Donors111
Rotatable Bonds342

The absence of bulky substituents on the quinoline core may enhance membrane permeability compared to D704-0952, which has a higher logP (5.065) and molecular weight (366.37 g/mol) .

Spectroscopic and Computational Characterization

While experimental spectral data (e.g., NMR, IR) for the target compound are unavailable, computational models predict key features:

  • ¹H NMR: Aromatic protons on the quinoline ring (δ 7.5–8.9 ppm), benzylic CH₂ (δ 4.3–4.6 ppm), and fluorine-coupled aromatic protons (δ 6.8–7.2 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 297.30 ([M+H]⁺) with fragmentation patterns indicative of quinoline ring cleavage and loss of the difluorobenzyl group.

The compound’s polar surface area (≈50 Ų) and solubility (predicted LogSw ≈ -4.5) align with trends observed in D704-0952, suggesting moderate bioavailability .

Synthesis and Derivative Optimization

Synthetic Routes

A plausible synthesis involves:

  • Quinoline-2-amine Preparation: Cyclization of aniline derivatives with glycerol and sulfuric acid (Skraup reaction).

  • Benzylation: Reaction of quinolin-2-amine with 2,4-difluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to yield the target compound.

This method mirrors the synthesis of N-(2,4-difluorophenyl)-4-methylquinolin-2-amine, where a Buchwald-Hartwig coupling was employed for aryl-amine bond formation .

Structural Modifications

Key modifications to enhance bioactivity could include:

  • Introduction of Electron-Withdrawing Groups: Fluorine atoms at the benzyl position improve metabolic stability and ligand-receptor interactions, as seen in D704-0952’s oxadiazole substituent .

  • Heterocyclic Fusion: Adding a pyridine or oxadiazole ring (as in D704-0952) may augment binding affinity to kinase targets .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

The compound’s logD (4.0–4.5) and water solubility (≈2 µM) align with Lipinski’s rule of five, suggesting oral bioavailability. Comparatively, D704-0952’s higher logP (5.065) correlates with increased lipophilicity, potentially limiting aqueous solubility .

Metabolic Stability

Fluorine substituents on the benzyl group are expected to reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life. This is corroborated by studies on N-(2,4-difluorophenyl)quinoline derivatives, which exhibit prolonged in vivo activity .

Challenges and Future Directions

Knowledge Gaps

  • Target Identification: Computational docking studies are needed to predict protein targets (e.g., kinases, GPCRs).

  • Toxicity Profiling: In vitro assays (e.g., Ames test, hERG inhibition) must assess safety.

Synthetic Scalability

Current routes may require optimization for large-scale production, particularly in purifying the benzylated amine intermediate.

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